

# A Guide to Commercial Suppliers and Research Applications of Stearic Acid-13C18

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## Compound of Interest

Compound Name: Stearic acid-13C18

Cat. No.: B1627097

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and research applications of **Stearic acid-13C18**. Stearic acid, a ubiquitous saturated fatty acid, plays a crucial role in cellular metabolism and signaling. The stable isotope-labeled variant, **Stearic acid-13C18**, serves as a powerful tracer in metabolic research, enabling detailed investigation of fatty acid uptake, synthesis, and catabolism. This guide is intended to assist researchers in sourcing high-quality **Stearic acid-13C18** and in designing and executing experiments to explore its metabolic fate and impact on cellular signaling pathways.

## Commercial Suppliers of Stearic Acid-13C18

A variety of reputable suppliers offer **Stearic acid-13C18** for research purposes. The products are typically characterized by high isotopic and chemical purity, ensuring reliable and reproducible experimental outcomes. Below is a comparative table summarizing the specifications from prominent commercial suppliers.

Supplier	Product Name	CAS Number	Isotopic Purity	Chemical Purity	Format	Applications
Cambridge Isotope Laboratories, Inc.	Stearic acid (U- <sup>13</sup> C <sub>18</sub> , 98%)	287100-83-8	98%	97%	Individual	Lipidomics, Metabolism, Metabolomics[1]
	Stearic acid, sodium salt (U- <sup>13</sup> C <sub>18</sub> , 98%)	2482467-25-2	98%	97%	Individual	Lipidomics, Metabolism, Metabolomics[2]
Sigma-Aldrich	Stearic acid- <sup>13</sup> C <sub>18</sub>	287100-83-8	99 atom % <sup>13</sup> C	99% (CP)	Powder	Research
	Stearic acid- <sup>18</sup> - <sup>13</sup> C	N/A	99 atom % <sup>13</sup> C	N/A		Research[3]
MedchemExpress	Stearic acid- <sup>13</sup> C <sub>18</sub>	287100-83-8	≥98.0%	N/A	Solid	Research[4]
Cayman Chemical	Stearic Acid- <sup>13</sup> C	85541-42-0	N/A	≥98%	Crystalline Solid	Internal Standard
BOC Sciences	Stearic acid, ethyl ester- <sup>13</sup> C <sub>18</sub>	N/A	98%	N/A	N/A	Metabolic Research[5]

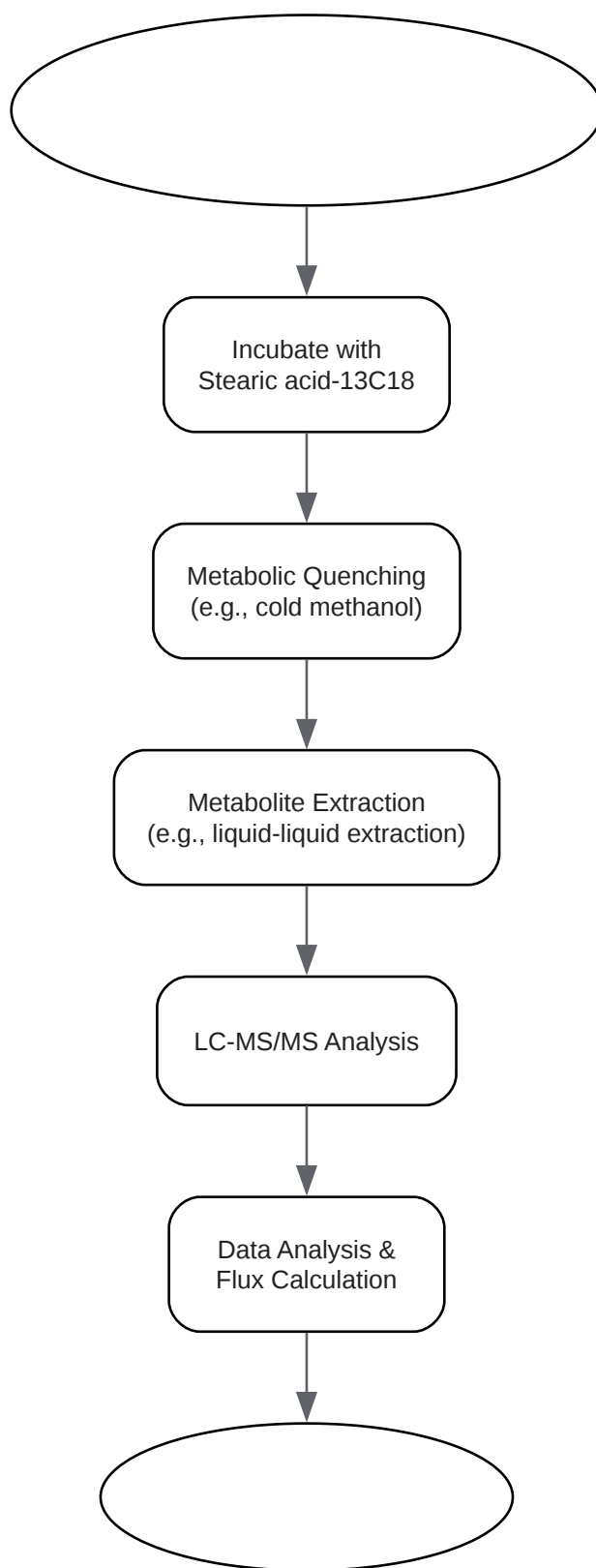
## Key Research Applications and Experimental Protocols

**Stearic acid-<sup>13</sup>C<sub>18</sub>** is a versatile tool for tracing the metabolic flux of fatty acids in various biological systems. Its applications span from in vitro cell culture models to in vivo animal studies, providing critical insights into lipid metabolism in health and disease.

## Metabolic Flux Analysis (MFA)

Metabolic flux analysis using  $^{13}\text{C}$ -labeled substrates is a cornerstone technique for quantifying the rates of metabolic pathways. **Stearic acid- $^{13}\text{C}18$**  allows researchers to trace the flow of carbon atoms through central carbon metabolism, providing a detailed picture of fatty acid utilization.

Experimental Workflow for In Vitro Metabolic Flux Analysis:



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*Experimental workflow for in vitro metabolic flux analysis.*

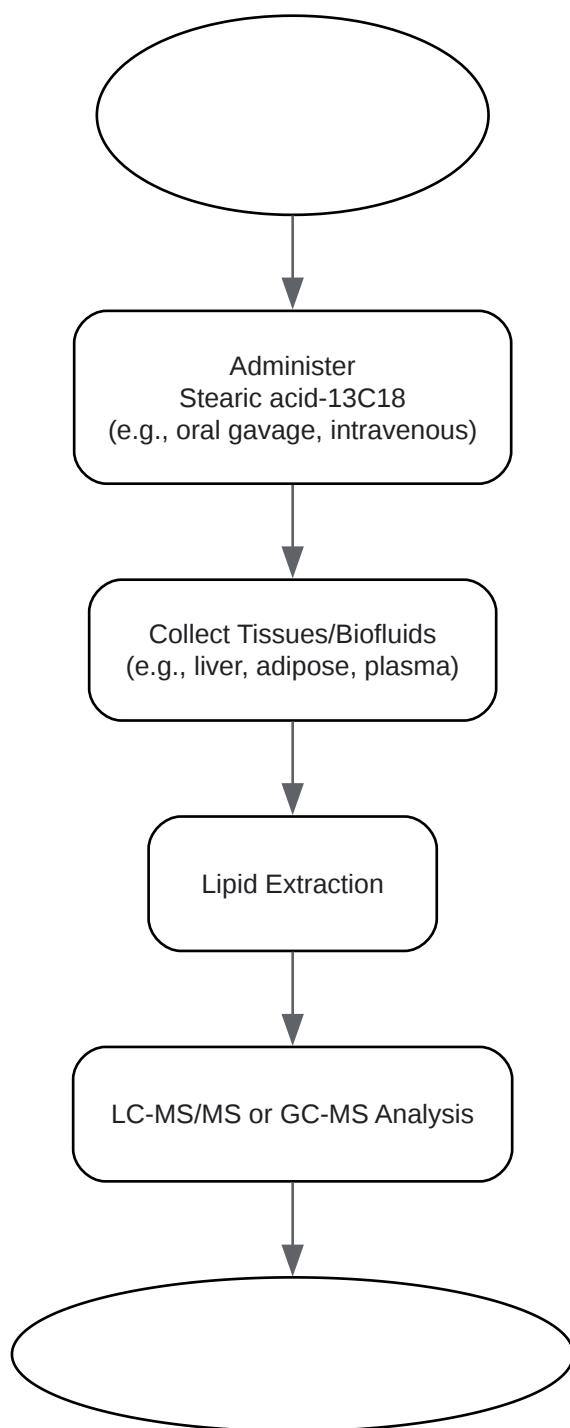
#### Detailed Protocol for In Vitro Labeling and Sample Preparation:

- **Cell Culture:** Plate cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) in appropriate culture medium and grow to the desired confluency.
- **Labeling:** Replace the culture medium with a medium containing a known concentration of **Stearic acid-13C18**. The concentration and labeling duration will depend on the specific experimental goals and cell type.
- **Metabolic Quenching:** To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution, such as 80% methanol, to the cells.
- **Metabolite Extraction:** Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Perform liquid-liquid extraction to separate polar and nonpolar metabolites. A common method involves adding chloroform and water to the methanol extract, followed by centrifugation to achieve phase separation.
- **Sample Preparation for LC-MS/MS:** The lipid-containing organic phase is collected, dried under a stream of nitrogen, and reconstituted in a solvent compatible with liquid chromatography-mass spectrometry (LC-MS/MS) analysis, such as a mixture of isopropanol and acetonitrile.

## Tracing Fatty Acid Metabolism in Animal Models

In vivo studies using **Stearic acid-13C18** provide a systemic view of fatty acid distribution, storage, and oxidation. These studies are crucial for understanding the physiological and pathophysiological roles of stearic acid in the context of a whole organism.

#### Experimental Workflow for In Vivo Fatty Acid Tracing:



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*Experimental workflow for in vivo fatty acid tracing.*

Detailed Protocol for In Vivo Administration and Tissue Analysis:

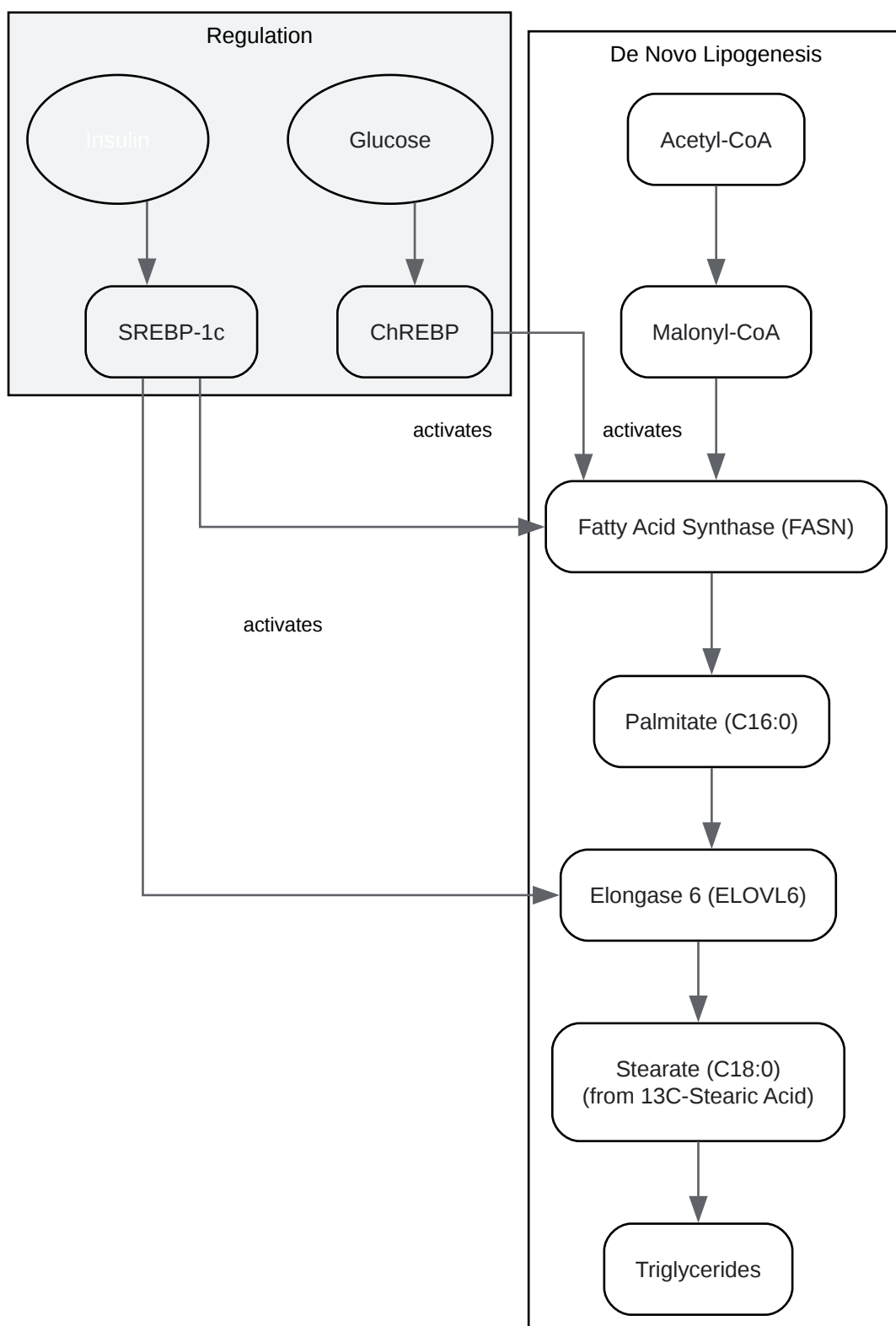
- **Animal Model:** Select an appropriate animal model based on the research question (e.g., wild-type mice, genetic models of metabolic disease).
- **Tracer Administration:** Administer **Stearic acid-13C18** via a suitable route, such as oral gavage mixed with a carrier oil or intravenous infusion. The dose and administration route will influence the kinetics of tracer distribution.
- **Sample Collection:** At predetermined time points after tracer administration, collect blood samples and tissues of interest (e.g., liver, adipose tissue, muscle). Tissues should be snap-frozen in liquid nitrogen to preserve the metabolic state.
- **Lipid Extraction:** Homogenize the tissues and perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
- **Analysis:** Analyze the lipid extracts by LC-MS/MS or gas chromatography-mass spectrometry (GC-MS) to determine the enrichment of 13C in stearic acid and its downstream metabolites (e.g., oleic acid, triglycerides, phospholipids).

## Investigating Signaling Pathways with Stearic Acid-13C18

The metabolic fate of stearic acid is intricately linked to key signaling pathways that regulate cellular energy homeostasis and lipid metabolism. By tracing the incorporation of **Stearic acid-13C18** into various lipid species, researchers can infer the activity of these pathways.

### De Novo Lipogenesis and its Regulation by SREBP-1c and ChREBP

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors. This pathway is tightly regulated by the transcription factors Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP). **Stearic acid-13C18** can be used to trace the elongation of newly synthesized fatty acids.



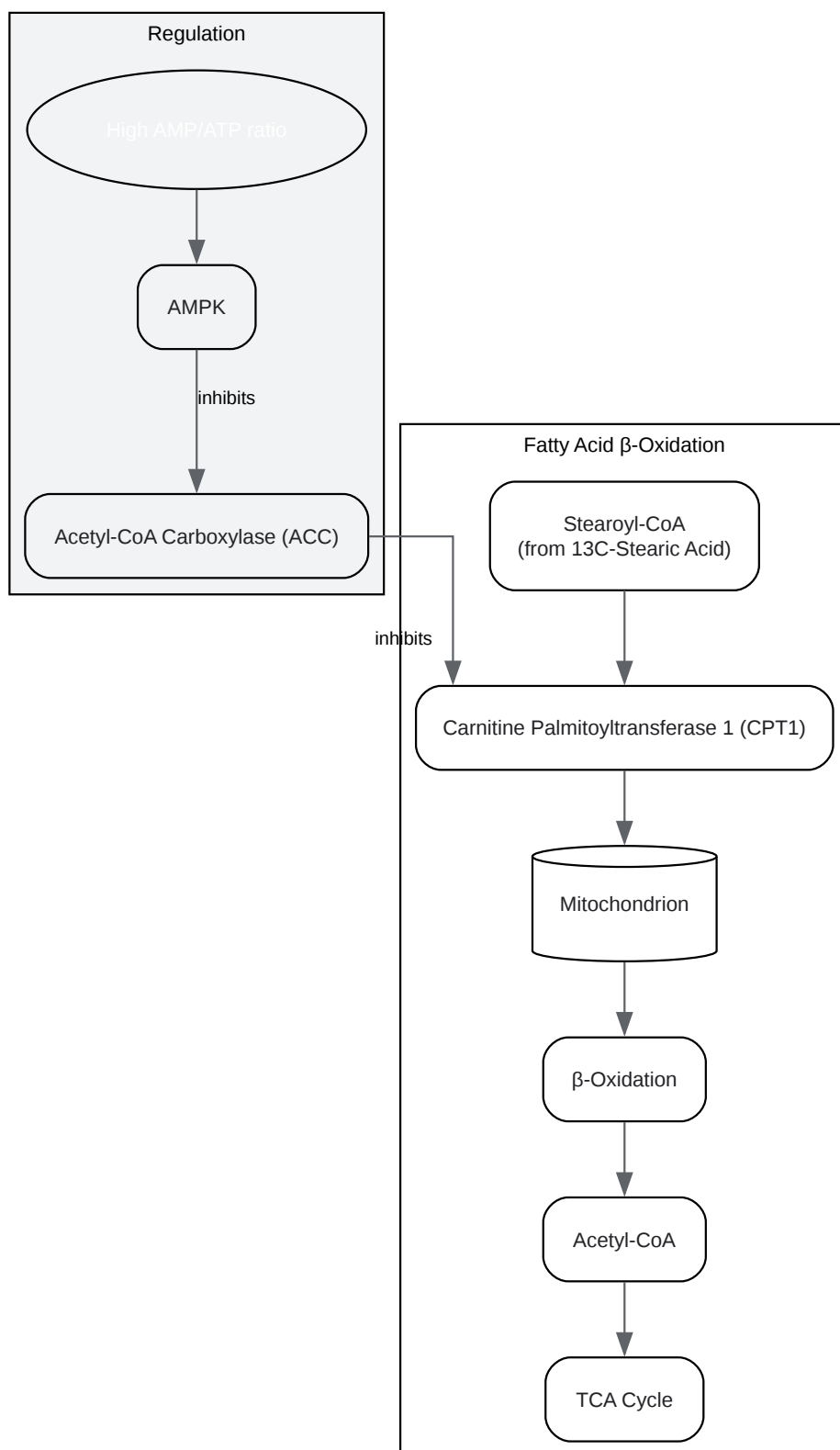
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*Signaling pathways regulating de novo lipogenesis.*



## Fatty Acid $\beta$ -Oxidation and its Regulation by AMPK

Fatty acid  $\beta$ -oxidation is the catabolic process by which fatty acids are broken down to produce energy. AMP-activated protein kinase (AMPK), a key energy sensor, promotes fatty acid oxidation. Tracing the disappearance of **Stearic acid- $^{13}\text{C}18$**  from cellular lipid pools can provide a measure of its oxidation rate.



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*Signaling pathway regulating fatty acid  $\beta$ -oxidation.*

By utilizing **Stearic acid-13C18** in well-designed experiments, researchers can gain valuable insights into the intricate regulation of fatty acid metabolism and its role in various physiological and disease states. This guide serves as a starting point for sourcing the necessary materials and for developing robust experimental protocols to advance our understanding of lipid biology.

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